molecular formula C10H9NO B1582177 4-Methoxyquinoline CAS No. 607-31-8

4-Methoxyquinoline

Cat. No. B1582177
CAS RN: 607-31-8
M. Wt: 159.18 g/mol
InChI Key: RWTCJCUERNMVEZ-UHFFFAOYSA-N
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Patent
US07220760B2

Procedure details

To a solution of sodium methoxide (33 g) in methanol (130 ml), 4-chloroquinoline (10 g) was added under stirring. The mixture was heated under reflux for 6 hours. After cooling, the reaction mixture was concentrated, then dissolved in dichloromethane (250 ml) and washed with water (250 ml). The organic layer was dried over sodium sulfate. The solvent was evaporated to give a yellow oil (7.39 g, 76% yield) which was not purified.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][CH:6]=1>CO>[CH3:1][O:2][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (250 ml)
WASH
Type
WASH
Details
washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.